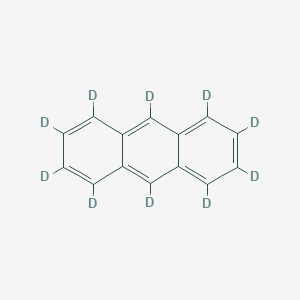

Anthracene-D10

Overview

Description

Anthracene D10 is a deuterated form of anthracene with ten deuterium atoms. It has valuable applications in scientific research and industrial fields, with one of its primary uses being in fluorescence studies and photophysics .

Synthesis Analysis

Anthracene-D10 and related compounds have been synthesized through various methods, including palladium-catalyzed coupling reactions and direct arylation processes. Its isotopic labeling allows scientists to conduct isotope tracing studies, investigating reaction mechanisms and pathways in organic synthesis .Molecular Structure Analysis

Anthracene-D10 has a molecular weight of 188.29 g/mol. Its IUPAC name is 1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene . The structure of Anthracene-D10 at 16 K has been refined using neutron diffraction measurements .Chemical Reactions Analysis

The deuterium atoms in Anthracene D10 act as markers, enabling the tracking of specific chemical transformations and the identification of intermediates in complex reactions .Physical And Chemical Properties Analysis

Anthracene D10 has a molecular weight of 178.24 g/mol. It has a boiling point of approximately 340-350°C (644-662°F) and a melting point of approximately 213-216°C (415-421°F). It appears as a colorless to pale yellow solid with a density of 1.29 g/cm³ (at 25°C). It is insoluble in water but soluble in organic solvents .Scientific Research Applications

Metallacycles and Metallacages

Anthracene-D10 has been widely used for fabricating attractive and functional supramolecular assemblies, including two-dimensional metallacycles and three-dimensional metallacages . The embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .

Host-Guest Chemistry

The metallasupramolecular architectures with anthracene-containing building blocks have applications in host-guest chemistry . This involves the study of complex molecules that are capable of binding guest molecules, allowing for the study of phenomena such as molecular recognition, binding, and transport .

Stimulus Response

Anthracene-D10 is used in the development of materials that respond to specific stimuli . This can be particularly useful in the creation of smart materials that change their properties in response to changes in their environment .

Molecular Sensing

The unique properties of Anthracene-D10 make it suitable for use in molecular sensing . This involves the detection and quantification of specific molecules in a sample, which can be useful in a variety of fields, including environmental monitoring, medical diagnostics, and industrial process control .

Light Harvesting

Due to the well-resolved absorption and strong emission properties of anthracene fluorophores, anthracene-based metallacycles and metallacages have ensured promising photo-active applications including light harvesting energy transfer . This involves the absorption of light energy and its conversion into other forms of energy .

Biomedical Science

Anthracene-D10 has applications in biomedical science . This can include the development of new drugs, the study of biological processes, and the creation of medical devices .

Bird Repellent

Anthracene-D10 has been investigated for its efficacy as a bird repellent . This application can be particularly useful in protecting crops from bird damage .

Dermal Absorption Test

Anthracene-D10 samples were obtained using intradermal microdialysis to assess dermal absorption of this polycyclic aromatic hydrocarbon (PAH) . This can be particularly useful in the study of skin absorption of various substances .

Mechanism of Action

Target of Action

Anthracene-D10, also known as 1,2,3,4,5,6,7,8,9,10-Decadeuterioanthracene , is primarily used as an internal standard in the analysis of various compounds It interacts with the analytical instruments used in the detection and quantification of other substances, thereby serving as a reference point or control in these analyses .

Mode of Action

The mode of action of Anthracene-D10 is based on its physical and chemical properties. It has a unique mass due to the presence of deuterium atoms , which allows it to be distinguished from other compounds in mass spectrometry analyses . This makes it valuable in analytical chemistry, where it is used as an internal standard to ensure the accuracy and reliability of results .

Biochemical Pathways

Its primary role is in analytical applications, where it aids in the detection and quantification of other substances .

Pharmacokinetics

It is primarily used in laboratory settings for analytical purposes .

Result of Action

The main result of Anthracene-D10’s action is the accurate and reliable quantification of other substances in analytical chemistry . By serving as an internal standard, it helps ensure that the results of analyses are accurate and reproducible.

Action Environment

The action of Anthracene-D10 is influenced by the conditions of the analytical methods in which it is used. Factors such as the type of instrument, the specific settings used, and the nature of the sample being analyzed can all impact its effectiveness as an internal standard . It is also worth noting that Anthracene-D10 is a stable compound and can be stored and used under a variety of conditions .

Safety and Hazards

properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPLVEDNUUSJAV-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052684 | |

| Record name | (2H10)Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthracene-D10 | |

CAS RN |

1719-06-8 | |

| Record name | Anthracene-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Anthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)Anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H10]anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

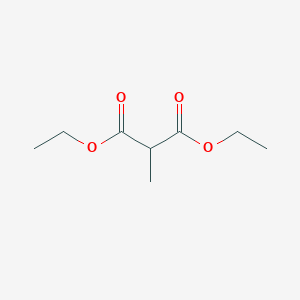

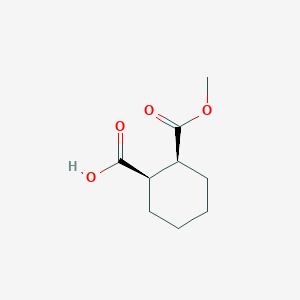

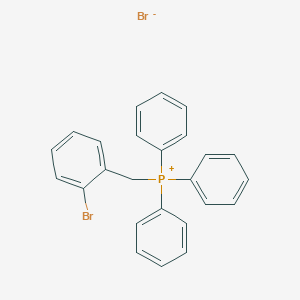

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of anthracene-D10?

A1: Anthracene-D10 has a molecular formula of C14D10 and a molecular weight of 190.28 g/mol.

Q2: How does deuteration at the 9,10 positions of anthracene impact its reactivity?

A2: The Na/D2O/THF system effectively facilitates the perdeuteration of anthracene-D10 and 9,10-dibromoanthracene at the 9,10 positions, resulting in the formation of 9,10-dihydro-9,10-d2-anthracene-D10 and 9,10-dihydro-9,9,10,10-d4-anthracene, respectively [].

Q3: What spectroscopic techniques are commonly employed to study anthracene-D10?

A3: Researchers frequently utilize various spectroscopic methods to investigate anthracene-D10, including:

- Infrared (IR) spectroscopy: IR spectra of anthracene-D10 have been recorded in both gas [] and solid states [, , ], providing insights into its vibrational modes and molecular structure.

- Raman spectroscopy: Raman spectroscopy, particularly in conjunction with polarized light [], helps identify and assign vibrational modes in anthracene-D10 crystals.

- Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, including both 1H and 2D NMR [] and deuteron NMR [, , ], has been employed to analyze molecular dynamics, electron spin distribution, and orientational order in anthracene-D10.

- Fluorescence Spectroscopy: The fluorescence spectra of anthracene-D10 provide information about its electronic structure and vibrational frequencies in both ground and excited states [, , ].

Q4: What are the applications of anthracene-D10 in material science?

A4: Anthracene-D10 serves as a valuable tool in material science research, particularly in the study of liquid crystals. Its use as a probe molecule in deuteron NMR studies helps characterize the orientational order and phase transitions of liquid crystalline systems [, , ].

Q5: How does anthracene-D10 behave as a solute in liquid crystals?

A5: Studies examining the behavior of anthracene-D10 as a solute in various liquid crystals have revealed valuable information:

- Anthracene-D10 exhibits distinct order parameters in different liquid crystalline phases, such as smectic A and smectic E [].

- The orientational order parameters of anthracene-D10 in nematic solvents are influenced by both temperature and pressure [].

- The partitioning of anthracene-D10 between the aromatic and aliphatic regions of liquid crystal solvents changes with temperature and phase [].

Q6: Are there any known catalytic properties or applications of anthracene-D10?

A6: While the provided research doesn't focus on catalytic properties, anthracene-D10's role in electron-transfer ionization in MALDI-MS [] suggests its potential involvement in electron transfer processes, which could be relevant in certain catalytic contexts.

Q7: How is anthracene-D10 utilized in environmental science?

A7: Anthracene-D10 serves as a valuable tool in environmental science for:

- Internal Standard: It is frequently employed as an internal standard in analytical techniques like GC-MS to quantify other PAHs in environmental samples like mineral water [, ] and sediments [].

- Photodegradation Studies: Its use in studying the photodegradation of PAHs under various conditions, including UV light and sunlight, helps understand the fate of these pollutants in the environment [].

Q8: What analytical methods are employed for detecting and quantifying anthracene-D10?

A8: Gas chromatography-mass spectrometry (GC-MS) is the primary method for analyzing anthracene-D10 [, , , , , , ]. This technique allows for the separation and precise identification of anthracene-D10 in complex mixtures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)

![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)